4-Bromo-5-methoxy-2-methyl-indazole
Description
4-Bromo-5-methoxy-2-methyl-indazole is a substituted indazole derivative characterized by a bromine atom at position 4, a methoxy group at position 5, and a methyl group at position 2 of the indazole core. The substitution pattern of this compound suggests unique electronic and steric properties, making it a candidate for structure-activity relationship (SAR) studies in medicinal chemistry .
Properties
IUPAC Name |
4-bromo-5-methoxy-2-methylindazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9BrN2O/c1-12-5-6-7(11-12)3-4-8(13-2)9(6)10/h3-5H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MFRLEECRJCALIB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C2C(=N1)C=CC(=C2Br)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9BrN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.08 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-5-methoxy-2-methyl-indazole typically involves the bromination of 5-methoxy-2-methyl-indazole. This can be achieved using bromine or N-bromosuccinimide (NBS) as the brominating agent under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform at room temperature or slightly elevated temperatures .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
4-Bromo-5-methoxy-2-methyl-indazole can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation Reactions: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction Reactions: The compound can be reduced to form different derivatives with altered electronic properties.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium cyanide, and organometallic reagents. The reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield azido, cyano, or organometallic derivatives, while oxidation can produce aldehydes or carboxylic acids .
Scientific Research Applications
4-Bromo-5-methoxy-2-methyl-indazole has several scientific research applications, including:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in the development of new drugs, particularly for its anti-inflammatory, anticancer, and antimicrobial properties.
Biology: The compound is used in biological studies to investigate its effects on cellular processes and its potential as a therapeutic agent.
Materials Science: It is explored for its use in the synthesis of novel materials with unique electronic and optical properties
Mechanism of Action
The mechanism of action of 4-Bromo-5-methoxy-2-methyl-indazole involves its interaction with specific molecular targets and pathways. The compound can bind to various receptors and enzymes, modulating their activity and leading to biological effects. For example, it may inhibit certain kinases or interact with DNA, affecting gene expression and cellular signaling pathways .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Indazole Derivatives
a) 3-Bromo-4-methoxy-6-methyl-1H-indazole (CAS 1000342-17-5)
- Substituents : Bromine (position 3), methoxy (position 4), methyl (position 6).
- Key Differences: The bromine and methoxy groups are shifted to positions 3 and 4, respectively, compared to the target compound. Such differences could impact binding affinity in biological targets, such as kinases or G-protein-coupled receptors .
b) 3-Bromo-5-methoxy-2-(4-methoxyphenyl)-2H-indazole (CAS 848142-58-5)
- Substituents : Bromine (position 3), methoxy (position 5), and a 4-methoxyphenyl group (position 2).
- Key Differences : The bulky 4-methoxyphenyl substituent at position 2 introduces significant steric hindrance and lipophilicity, contrasting with the simpler methyl group in the target compound. This structural feature may enhance membrane permeability but reduce solubility in aqueous environments .
c) 3-Bromo-4,5,6,7-tetrahydro-1H-indazole
- Substituents : Bromine (position 3) and a tetrahydro-saturated ring system.
- The absence of methoxy and methyl groups at positions 4, 5, and 2 further differentiates its reactivity and pharmacokinetic profile .
Benzimidazole Derivatives
a) 5-Bromo-1H-benzo[d]imidazol-2-amine (CAS 83741-35-9)
- Substituents : Bromine (position 5) and an amine group (position 2).
- Key Differences: The benzimidazole core replaces the indazole system, altering hydrogen-bonding capabilities.
b) 5-Methoxy-1H-benzimidazole-2-ylamine (CAS 6232-91-3)
Data Table: Structural and Property Comparison
| Compound Name | Core Structure | Substituents (Positions) | Molecular Weight | Key Properties/Applications |
|---|---|---|---|---|
| 4-Bromo-5-methoxy-2-methyl-indazole | Indazole | Br (4), OMe (5), Me (2) | ~255.1 | Kinase inhibition, SAR studies |
| 3-Bromo-4-methoxy-6-methyl-1H-indazole | Indazole | Br (3), OMe (4), Me (6) | ~255.1 | Potential anticancer agent |
| 3-Bromo-5-methoxy-2-(4-methoxyphenyl)-2H-indazole | Indazole | Br (3), OMe (5), 4-OMe-Ph (2) | ~333.2 | High lipophilicity, membrane permeation |
| 5-Bromo-1H-benzo[d]imidazol-2-amine | Benzimidazole | Br (5), NH2 (2) | ~212.0 | DNA intercalation, antimicrobial |
Research Findings and Implications
- Electronic Effects: Bromine at position 4 in the target compound (vs.
- Steric Considerations : The methyl group at position 2 offers moderate steric hindrance compared to bulkier substituents (e.g., 4-methoxyphenyl), favoring interactions with shallow binding pockets in enzymes .
- Biological Activity : Benzimidazole derivatives exhibit stronger DNA-binding affinity due to their planar structure, whereas indazoles like the target compound may excel in kinase inhibition due to optimized hydrogen-bonding motifs .
Biological Activity
4-Bromo-5-methoxy-2-methyl-indazole is a heterocyclic compound belonging to the indazole family, characterized by its unique molecular structure that includes a bromine atom at the 4-position, a methoxy group at the 5-position, and a methyl group at the 2-position. This configuration influences its chemical reactivity and biological activity, making it a subject of interest in medicinal chemistry and pharmacology.
The molecular formula of this compound is with a molecular weight of approximately 227.09 g/mol. The presence of both electron-withdrawing (bromine) and electron-donating (methoxy) groups allows for diverse chemical reactions, primarily nucleophilic substitutions and electrophilic aromatic substitutions.
Indazole derivatives, including this compound, have shown interactions with various biological targets through several mechanisms:
- Modulation of Ion Channels : These compounds can influence voltage-gated ion channels, affecting cellular excitability.
- Neurotransmission : They enhance inhibitory neurotransmission and attenuate excitatory neurotransmission, which can have implications in neurological disorders.
- Biochemical Pathways : The compound exhibits a broad spectrum of biological activities including antiviral, anti-inflammatory, anticancer, antimicrobial, antitubercular, antidiabetic, and antioxidant effects.
Biological Activities
Recent studies have highlighted the potential biological activities of this compound:
Anticancer Activity
Research indicates that indazole derivatives can act as anticancer agents by interfering with cellular mechanisms involved in tumor growth. For example, compounds structurally similar to this compound have demonstrated significant cytotoxicity against various cancer cell lines .
Antimicrobial Properties
The compound has shown promising antimicrobial activity against several pathogens. Its structural features suggest that it may inhibit bacterial growth through interference with cell wall synthesis or protein synthesis pathways.
Anti-inflammatory Effects
Indazole derivatives are being explored for their anti-inflammatory properties. Studies demonstrate their ability to reduce inflammatory markers in vitro, suggesting potential therapeutic applications in treating inflammatory diseases .
Structure-Activity Relationship (SAR)
Understanding the SAR of indazole derivatives is crucial for optimizing their biological activities. A comparative analysis of similar compounds reveals that the presence of specific substituents significantly influences potency:
| Compound Name | Structure Features | Notable Activities |
|---|---|---|
| 4-Bromo-5-methoxyindazole | Bromine at position 4, methoxy group | Antimicrobial, anticancer |
| 5-Methoxyindazole | Methoxy group only | Anti-inflammatory |
| 6-Bromoindazole | Bromine at position 6 | Anticancer |
| 1-Methylindazole | Methyl substitution at position 1 | Neuroprotective properties |
This table illustrates how variations in substituents can lead to different pharmacological profiles.
Case Studies
Several case studies have been conducted to evaluate the efficacy of indazole derivatives:
- Antiprotozoal Activity : A study evaluated various indazole derivatives against Entamoeba histolytica, Giardia intestinalis, and Trichomonas vaginalis. The results indicated that certain modifications significantly enhanced activity against these protozoa, with IC50 values lower than those observed for standard treatments .
- Cancer Cell Line Studies : In vitro studies on human cancer cell lines demonstrated that this compound exhibited potent cytotoxic effects compared to control groups. The compound's mechanism was linked to apoptosis induction and cell cycle arrest .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
